molecular formula C21H33NO7 B1674526 Lasiocarpine CAS No. 303-34-4

Lasiocarpine

Cat. No. B1674526
CAS RN: 303-34-4
M. Wt: 411.5 g/mol
InChI Key: QHOZSLCIKHUPSU-LPLKQDONSA-N
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Description

Lasiocarpine is a colorless solid and is one of the largest distributed classes of toxins in nature, known as pyrrolizidine alkaloids (PAs) . These are secondary metabolites produced by certain plants, bacteria, and fungi as part of an organism’s defense machinery . Lasiocarpine is widely distributed in the Heliotropium and Symphytum genus .


Synthesis Analysis

A study has developed a new and simple pretreatment using 50% MeOH (methanol) for quantification analysis of the PAs contained with high content in herbal medicines . Another pretreatment method using cation-ion exchange solid-phase extraction (MCX-SPE) was employed for determining most of the PAs that are not contained in the herbal medicines .


Molecular Structure Analysis

Lasiocarpine has a molecular formula of C21H33NO7 . It contains a total of 63 bonds; 30 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 2 five-membered rings, 1 eight-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 2 hydroxyl groups, 2 tertiary alcohols, and 1 ether .


Chemical Reactions Analysis

Lasiocarpine is readily hydrolyzed by alkali and reacts readily with oxidizing agents . It also reacts slowly with atmospheric oxygen . In vitro biotransformation of lasiocarpine in rat and human liver microsomes has been studied .


Physical And Chemical Properties Analysis

Lasiocarpine is a colorless solid . It decomposes slowly on standing in air at room temperature and is insoluble in water . Its molecular weight is 411.50 .

Scientific Research Applications

Carcinogenic Properties in Animal Models

Lasiocarpine has been identified as a potent carcinogen in rat models. Research has demonstrated that lasiocarpine can induce a variety of malignant tumors, including hepatocellular carcinomas and squamous cell carcinomas of the skin, following prolonged exposure. The studies highlight lasiocarpine's capacity as a complete carcinogen capable of inducing significant numbers of malignant liver and skin tumors in rats, emphasizing the need for a suitably long experimental interval to allow the expression of its carcinogenic effects (Svoboda & Reddy, 1972).

Inhibition of Cellular Functions

Lasiocarpine has been found to inhibit RNA synthesis and RNA polymerase activity, leading to alterations in DNA-directed RNA synthesis. This effect is potentially linked to lasiocarpine's ability to induce nucleolar "capping," a phenomenon whose functional significance remains under investigation but is believed to be related to changes in cellular transcriptional activities (Reddy, Harris, & Svoboda, 1968).

Impact on Cell Cycle and Mitosis

Studies have shown that lasiocarpine can exert an antimitotic action, particularly in the liver, by inhibiting the mitotic wave without significantly affecting the preceding wave of DNA synthesis. This suggests that lasiocarpine may cause a block in the cell cycle, either in the latter half of the DNA synthetic phase or early in the post-synthetic phase, thereby affecting cellular division and growth (Samuel & Jago, 1975).

Hepatotoxicity and Chronic Liver Lesions

Lasiocarpine's hepatotoxic properties have been extensively studied, with findings indicating its ability to induce chronic and progressive liver lesions in rat models. These include fibrosis, cirrhosis, and malignant neoplasms, highlighting the compound's significant impact on liver health and function. The transplantation of normal hepatocytes has been explored as a potential modulating factor in the development of lasiocarpine-induced chronic liver lesions, offering insights into possible therapeutic interventions (Laconi, Sarma, & Pani, 1995).

Safety And Hazards

Lasiocarpine can affect you when breathed in . Breathing Lasiocarpine may irritate the lungs causing coughing and/or shortness of breath . Higher exposures may cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency, with severe shortness of breath . Lasiocarpine may damage the liver and kidneys .

Future Directions

The serious neuro-oncological toxicities exerted by PA consumption, including lasiocarpine, have been elucidated for the first time . This opens up new avenues for research into the effects of lasiocarpine and other PAs on the nervous system .

properties

IUPAC Name

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate
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InChI

InChI=1S/C21H33NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7-/t14-,16-,17+,21-/m0/s1
Source PubChem
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InChI Key

QHOZSLCIKHUPSU-LPLKQDONSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O
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Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)OC)(C(C)(C)O)O
Source PubChem
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Molecular Formula

C21H33NO7
Record name LASIOCARPINE
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Molecular Weight

411.5 g/mol
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Physical Description

Lasiocarpine appears as colorless plates or beige crystalline solid. (NTP, 1992), Colorless solid; [Merck Index]
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER /LASIOCARPINE HYDROCHLORIDE/, SOL IN MOST NON-POLAR ORG SOLVENTS & ETHANOL; SPARINGLY SOL IN WATER (0.68%) & LIGHT PETROLEUM, Soluble on ether, alcohol, and benzene.
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Mechanism of Action

Death may be due to actual liver damage or to the upsetting of the copper storage mechanism which leads to a build-up of copper in the organ, resulting in the acute hemolytic crisis associated with chronic copper poisoning.
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Product Name

Lasiocarpine

Color/Form

COLORLESS PLATES, Colorless leaflets from petroleum ether.

CAS RN

303-34-4
Record name LASIOCARPINE
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Melting Point

206 to 207 °F (NTP, 1992), 96.4-97 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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